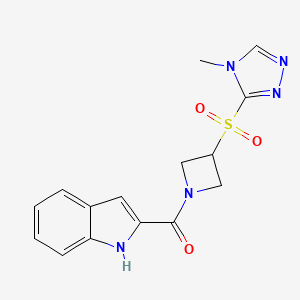

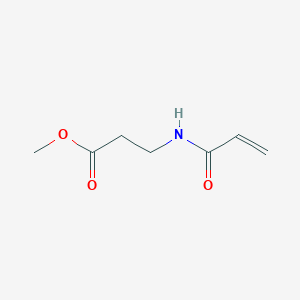

![molecular formula C21H36BNO4 B2833257 tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate CAS No. 1628502-01-1](/img/structure/B2833257.png)

tert-Butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-8-ene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS . The structure is also confirmed by X-ray diffraction .Chemical Reactions Analysis

The compound can be aromatized at the C5 position through the Suzuki–Miyaura reaction, and the structure can be further modified to exploit the derivation of the indazole structure type .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrole-1-carboxylate is a solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- This compound is a crucial intermediate in synthesizing biologically active compounds, such as crizotinib, through multi-step processes using specific starting materials (D. Kong et al., 2016).

- It also serves as a significant intermediate in the synthesis of 1H-indazole derivatives, where its structure and physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals, are thoroughly analyzed (W. Ye et al., 2021).

Reactivity and Utility in Chemical Synthesis

- The compound's reactivity in forming azaspirocyclic ring skeletons, crucial for synthesizing various biologically relevant molecules, has been demonstrated in several studies. For instance, FeCl(3)-promoted synthesis illustrates its potential in complex organic syntheses (M. Yeh et al., 2012).

- In another study, the use of demethoxycarbonylation reactions in synthesizing azepine derivatives from related compounds highlights its versatility in organic synthesis (K. Satake et al., 1991).

Development of Novel Compounds

- It has been utilized in the stereoselective synthesis of key intermediates for complex molecules like perhydrohistrionicotoxin (T. Ibuka et al., 1982).

- Additionally, it is effective in introducing Boc protecting groups to amines, a crucial step in synthesizing various pharmaceuticals (B. L. Maheswara Rao et al., 2017).

Fluorescence and Protein Interaction Studies

- The compound has found application in creating water-soluble polymers for fluorescence quenching studies, offering insights into protein-polymer interactions (Huang Wei, 2011).

- Similar studies involving the synthesis of water-soluble carboxylated polyfluorenes, using derivatives of this compound, help understand fluorescence quenching by proteins and other biological molecules (Yong Zhang et al., 2008).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as indazole derivatives, have been reported to have a wide range of biological activities . Therefore, the target of this compound could be diverse and dependent on the specific context of its use.

Mode of Action

It’s known that the compound can be acquired through two substitution reactions . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation or breakage of chemical bonds.

Biochemical Pathways

Compounds with similar structures, such as indazole derivatives, have been reported to affect various biochemical pathways . Therefore, it’s plausible that this compound could have similar effects.

Pharmacokinetics

The compound’s molecular weight (40431) and empirical formula (C21H33BN2O5) suggest that it could have reasonable bioavailability .

Result of Action

Compounds with similar structures, such as indazole derivatives, have been reported to have various biological effects, including anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic, and radiosensitization effects . Therefore, it’s plausible that this compound could have similar effects.

Propiedades

IUPAC Name |

tert-butyl 9-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azaspiro[5.5]undec-9-ene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36BNO4/c1-18(2,3)25-17(24)23-14-12-21(13-15-23)10-8-16(9-11-21)22-26-19(4,5)20(6,7)27-22/h8H,9-15H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMSGRBDTTJUVSM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCC3(CC2)CCN(CC3)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

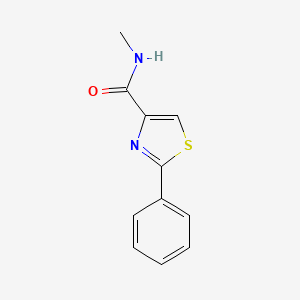

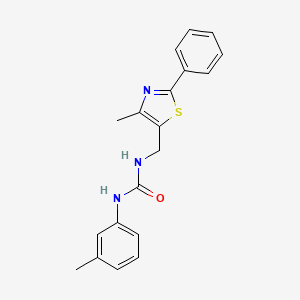

![1-(3,4-Dimethylbenzoyl)-3-(3-methylphenyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione](/img/structure/B2833178.png)

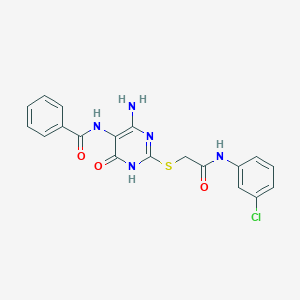

![5-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)nicotinamide](/img/structure/B2833186.png)

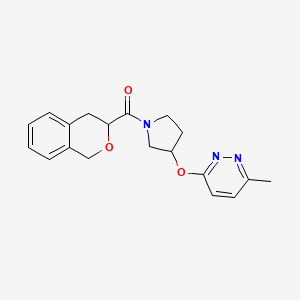

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-3-hydroxycyclobutane-1-carboxylate](/img/structure/B2833188.png)

![8,9,10,11-tetrahydro-6H-benzo[4',5']thieno[3',2':5,6]pyrimido[1,2-b]isoquinoline-7,14-dione](/img/structure/B2833190.png)

![2-Cyclopropyl-5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2833192.png)

![2-(1,3-dioxoisoindol-2-yl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2833193.png)

![N-benzyl-2-(4-methoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2833194.png)

![5,6-Dimethyl-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2833196.png)